molecular formula C19H16Cl2N2O2S B297610 5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Cat. No. B297610
M. Wt: 407.3 g/mol
InChI Key: IWVIQXMFDFULAV-YNQUSLBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one, also known as CHTP, is a thiazolidinone derivative that has been the subject of extensive scientific research due to its potential therapeutic applications. CHTP has been found to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.

Mechanism of Action

The exact mechanism of action of 5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. 5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses. It also activates the Nrf2 pathway, which plays a crucial role in the cellular defense against oxidative stress. Furthermore, 5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been found to possess a wide range of biochemical and physiological effects. It exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, 5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one in lab experiments include its wide range of pharmacological properties and its potential therapeutic applications. However, there are also some limitations associated with the use of 5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one. For example, it may exhibit cytotoxic effects at high concentrations, which could affect the results of experiments. In addition, the exact mechanism of action of 5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is not fully understood, which could make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one. One area of research could focus on the development of new synthetic methods to improve the yield and purity of the final product. Another area of research could focus on the identification of the exact mechanism of action of 5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one. This could involve the use of molecular modeling and other techniques to elucidate the binding interactions between 5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one and its target proteins. Furthermore, future research could focus on the development of new therapeutic applications for 5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one, such as the treatment of inflammatory diseases and cancer.

Synthesis Methods

The synthesis of 5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one involves the condensation of 5-chloro-2-hydroxybenzaldehyde and 3-chloro-2-methylbenzylamine in the presence of ethyl acetoacetate and ammonium thiocyanate. The resulting product is then cyclized with thiosemicarbazide to form the thiazolidinone ring. The synthesis process has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer effects. 5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, 5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

properties

Product Name

5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Molecular Formula

C19H16Cl2N2O2S

Molecular Weight

407.3 g/mol

IUPAC Name

(5E)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-2-(3-chloro-2-methylphenyl)imino-3-ethyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16Cl2N2O2S/c1-3-23-18(25)17(10-12-9-13(20)7-8-16(12)24)26-19(23)22-15-6-4-5-14(21)11(15)2/h4-10,24H,3H2,1-2H3/b17-10+,22-19?

InChI Key

IWVIQXMFDFULAV-YNQUSLBMSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(C=CC(=C2)Cl)O)/SC1=NC3=C(C(=CC=C3)Cl)C

SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)SC1=NC3=C(C(=CC=C3)Cl)C

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)SC1=NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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